molecular formula C17H21N5O2 B2505494 8-(benzylamino)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313531-03-2

8-(benzylamino)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2505494
CAS RN: 313531-03-2
M. Wt: 327.388
InChI Key: UQTDOKQLNYNWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylamino)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) proteins. The inhibition of MMPs has been shown to have potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

Scientific Research Applications

Molecular Structure and Synthesis:

  • The molecular structure of compounds similar to 8-(benzylamino)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied, revealing typical geometry and inclinations in the fused rings of the purine system. These studies help in understanding the physical and chemical properties of the compound (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Pharmacological Properties:

  • Research has demonstrated that certain derivatives of 8-(benzylamino)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione show antidepressant activity. These findings suggest potential therapeutic applications in the treatment of depression (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
  • Studies have also explored the affinity of similar purine derivatives for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating their potential use in treating conditions related to these receptors, such as anxiety and depression (Chłoń-Rzepa et al., 2013).

Cardiovascular Applications:

  • Some derivatives have been tested for their cardiovascular activity, including their antiarrhythmic and hypotensive properties, which could be relevant for treating heart-related disorders (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Chemical Synthesis Techniques:

  • Research has also focused on developing new synthetic routes and protective groups for synthesizing purine derivatives, which is crucial for creating new compounds with potential medicinal applications (Khaliullin & Shabalina, 2020).

Anticancer Properties:

  • Some studies have explored the anticancer activity of compounds related to 8-(benzylamino)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione, showing promising results against cancer cell lines like MCF-7 (Hayallah, 2017).

properties

IUPAC Name

8-(benzylamino)-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-3-4-10-22-13-14(21(2)17(24)20-15(13)23)19-16(22)18-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTDOKQLNYNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzylamino)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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